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molecular formula C19H20ClNO B8795755 1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 644969-38-0

1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No. B8795755
M. Wt: 313.8 g/mol
InChI Key: MLODJXIQFZSFIC-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

To a solution of 1′-benzyl-5-chloro-3H-spiro[2-benzofuran-1,4′-piperidine] (950 mg, 3.02 mmol) in dichloromethane (CH2Cl2) (6 mL) was added chloroethyl chloroformate (560.6 mg, 3.92 mmol) slowly at 0° C. After addition was complete the reaction mixture was kept on stirring at 0° C. for 25 min. The volatiles were removed in vacuo, the residue was dissolved in methanol (6 mL) and kept at reflux for 40 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (0-5% methanol in dichloromethane, 0.2% ammonium hydroxide, NH4OH) to give the titled compound (300 mg) and 1′-benzyl-5-chloro-3H-spiro[2-benzofuran-1,4′-piperidin] was recovered (320 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
560.6 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][C:20]([Cl:22])=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OCCCl)=O>ClCCl>[Cl:22][C:20]1[CH:19]=[CH:18][C:17]2[C:11]3([O:14][CH2:15][C:16]=2[CH:21]=1)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC(=C1)Cl
Name
Quantity
560.6 mg
Type
reactant
Smiles
ClC(=O)OCCCl
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
on stirring at 0° C. for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (0-5% methanol in dichloromethane, 0.2% ammonium hydroxide, NH4OH)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC1=CC2=C(C=C1)C1(CCNCC1)OC2
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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